2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine typically involves the formation of the imidazole and pyridine rings through cyclization reactions. One common method involves the use of aromatic aldehydes and o-phenylenediamine as starting materials. The reaction is carried out in the presence of a catalyst such as palladium (II) and under oxidative conditions to facilitate the annulation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced derivatives of the compound.
Scientific Research Applications
2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 1H-benzo[d]imidazol-2-yl(phenyl)methanone
- Quinoxaline
- Imidazo[1,2-a]chromeno[3,4-c]pyridine
Uniqueness
2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to its dual imidazole and pyridine rings, which confer distinct chemical and biological properties. This structural feature allows for versatile reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
824394-44-7 |
---|---|
Molecular Formula |
C15H11N5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H11N5/c1-2-4-11(10(3-1)14-17-7-8-18-14)15-19-12-5-6-16-9-13(12)20-15/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
XLSPWSCVCWKACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.